molecular formula C9H10N2O2S B13244450 (4-Cyano-2-methylphenyl)methanesulfonamide

(4-Cyano-2-methylphenyl)methanesulfonamide

Cat. No.: B13244450
M. Wt: 210.26 g/mol
InChI Key: VUGVFOFNBXPSBH-UHFFFAOYSA-N
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Description

(4-Cyano-2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a methyl group at the ortho (2nd) position and a cyano (-CN) group at the para (4th) position. This structural configuration confers unique electronic and steric properties, distinguishing it from other methanesulfonamide analogs.

  • Synthesis: The compound is typically synthesized via nucleophilic substitution, where methanesulfonyl chloride reacts with 4-cyano-2-methylaniline in a solvent such as tetrahydrofuran (THF) or benzene, following classical sulfonamide preparation protocols .
  • The methyl group at the ortho position introduces steric hindrance, which may influence conformational flexibility and molecular interactions. These features collectively impact solubility, metabolic stability, and biological activity.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

(4-cyano-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-7-4-8(5-10)2-3-9(7)6-14(11,12)13/h2-4H,6H2,1H3,(H2,11,12,13)

InChI Key

VUGVFOFNBXPSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-methylphenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for (4-Cyano-2-methylphenyl)methanesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the cyano group to an amine group.

    Oxidation: Formation of carboxylic acids from the oxidation of the methyl group.

Scientific Research Applications

(4-Cyano-2-methylphenyl)methanesulfonamide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyano-2-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The cyano and methanesulfonamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Key Electronic Effects Reference
(4-Cyano-2-methylphenyl)methanesulfonamide -CN (4th), -CH₃ (2nd) Strong electron-withdrawing (-CN) and steric hindrance (-CH₃)
(4-Fluorophenyl)methanesulfonamide -F (4th) Moderate electron-withdrawing, enhances metabolic stability
(2-Methylphenyl)methanesulfonamide -CH₃ (2nd) Electron-donating, steric hindrance
(4-Chlorophenyl)methanesulfonamide -Cl (4th) Electron-withdrawing, bulkier than -F
  • Cyano vs. Halogens: The -CN group’s stronger electron-withdrawing nature compared to -F or -Cl may enhance binding affinity to polar enzyme active sites but reduce lipophilicity (lower LogP) .

Metabolic Stability and Reactivity

  • Metabolic Stability : The -CN group is resistant to oxidative metabolism, similar to the -F group in (4-Fluorophenyl)methanesulfonamide, which resists degradation by cytochrome P450 enzymes .
  • Reactivity : The electron-deficient phenyl ring (due to -CN) may increase susceptibility to nucleophilic aromatic substitution compared to methyl- or halogen-substituted analogs.

Quantum-Chemical Insights

Theoretical studies on similar methanesulfonamides (e.g., N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide) suggest that substituents like -CN significantly alter frontier molecular orbitals, influencing UV/Vis spectra and reactivity .

Biological Activity

(4-Cyano-2-methylphenyl)methanesulfonamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (4-Cyano-2-methylphenyl)methanesulfonamide is C₉H₁₀N₂O₂S, with a molecular weight of approximately 210.26 g/mol. The compound features a cyano group and a methanesulfonamide moiety, which contribute to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that (4-Cyano-2-methylphenyl)methanesulfonamide exhibits several significant biological activities:

  • Enzyme Inhibition : Preliminary studies have shown that this compound can inhibit specific enzymes, suggesting its potential role as a therapeutic agent in various diseases. For example, it has been noted for its inhibitory effects on phosphopantetheinyl transferase, an enzyme critical for the biosynthesis of essential metabolites in pathogens like Mycobacterium tuberculosis .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit abnormal cell growth, particularly in cancer cells. It shows promise as a kinase inhibitor, targeting pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Initial findings suggest that (4-Cyano-2-methylphenyl)methanesulfonamide may possess anti-inflammatory properties, potentially modulating immune responses .

The biological activity of (4-Cyano-2-methylphenyl)methanesulfonamide is attributed to its interaction with various molecular targets:

  • Binding Affinity : The presence of the cyano and methanesulfonamide groups enhances the compound's binding affinity to target enzymes and receptors. This interaction can lead to the modulation or inhibition of their activity, thereby influencing biochemical pathways within cells .
  • Specificity : Research indicates that the structural features of this compound allow for specific interactions with proteins involved in critical cellular processes, such as signal transduction and metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of (4-Cyano-2-methylphenyl)methanesulfonamide:

  • Inhibition Studies : A study assessing various analogues of sulfonamide compounds highlighted the potency of (4-Cyano-2-methylphenyl)methanesulfonamide against M. tuberculosis, demonstrating an IC₅₀ value indicative of effective inhibition .
  • SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications to the chemical structure can significantly impact the biological activity of related compounds. For instance, variations in substituents on the phenyl ring have been correlated with changes in potency against cancer cell lines .
  • Pharmacological Evaluation : In vivo studies are necessary to evaluate the therapeutic potential of this compound further. Early results suggest favorable pharmacokinetic profiles, including reasonable stability in plasma and low toxicity levels .

Comparative Analysis

To better understand the significance of (4-Cyano-2-methylphenyl)methanesulfonamide in medicinal chemistry, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(4-Cyano-2-methylphenyl)amineLacks methanesulfonamide groupPotential amine reactivity
(4-Cyano-2-methylphenyl)methanolContains hydroxyl groupAltered reactivity profile
(4-Cyano-2-methylphenyl)acetic acidFeatures carboxylic acid groupEnhanced solubility properties

The unique combination of functional groups in (4-Cyano-2-methylphenyl)methanesulfonamide allows for specific biochemical interactions not found in simpler analogues, enhancing its potential application in drug development .

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